methyl 3-carbamoyl-2-(3-((4-chlorophenyl)thio)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
Methyl 3-carbamoyl-2-(3-((4-chlorophenyl)thio)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a structurally complex heterocyclic compound featuring a thieno[2,3-c]pyridine core. This scaffold is substituted with a carbamoyl group at position 3, a 3-((4-chlorophenyl)thio)propanamido moiety at position 2, and a methyl ester at position 4. However, direct pharmacological data for this compound remain unreported in publicly available literature.
Properties
IUPAC Name |
methyl 3-carbamoyl-2-[3-(4-chlorophenyl)sulfanylpropanoylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4S2/c1-27-19(26)23-8-6-13-14(10-23)29-18(16(13)17(21)25)22-15(24)7-9-28-12-4-2-11(20)3-5-12/h2-5H,6-10H2,1H3,(H2,21,25)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVJLPRVBCCKMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCSC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-carbamoyl-2-(3-((4-chlorophenyl)thio)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and therapeutic implications based on diverse sources.
Chemical Structure
The compound can be characterized by the following structural formula:
- Molecular Formula : C₁₈H₁₈ClN₃O₃S
- Key Functional Groups :
- Thieno[2,3-c]pyridine moiety
- Carbamoyl group
- Sulfonamide derivative with a chlorophenylthio substituent
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Thieno[2,3-c]pyridine : This involves cyclization reactions of appropriate precursors.
- Introduction of the Chlorophenylthio Group : Achieved through nucleophilic substitution reactions.
- Amide Formation : Coupling with a propanamide derivative using standard amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Reaction Conditions
Careful control of reaction conditions (temperature, solvent choice) is critical to ensure high yields and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure.
Pharmacological Properties
The biological activity of this compound has been evaluated in various studies, highlighting its potential applications in several therapeutic areas:
Summary of Biological Activities
Case Studies and Research Findings
Several studies have explored the biological activity of similar thieno[2,3-c]pyridine derivatives:
- RXRα Antagonist Study :
- Structure-Activity Relationship (SAR) :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substitution Patterns
The compound’s thieno[2,3-c]pyridine core distinguishes it from analogs like tert-butyl 3-amino-2-[(4-chlorophenyl)carbamoyl]-6-methyl-4-(3-methylphenyl)thieno[2,3-b]pyridine-5-carboxylate (17h) and ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate . Key differences include:
Functional Group Impact on Bioactivity
- Thioether vs. Carbamoyl Linkage : The 3-((4-chlorophenyl)thio)propanamido group in the target compound introduces a sulfur atom, which may enhance lipophilicity and membrane permeability compared to the carbamoyl-linked 4-chlorophenyl group in 17h .
- Ester vs.
- Core Isomerism : The [2,3-c] vs. [2,3-b] pyridine ring substitution alters electronic distribution, possibly influencing target binding (e.g., enzyme active sites).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
